Bienvenue dans la boutique en ligne BenchChem!

N1-(2,5-difluorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide

HDAC6 inhibition Epigenetics Cancer therapeutics

N1-(2,5-difluorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide (CAS 1396848-40-0) is a synthetic, small-molecule oxalamide derivative with the molecular formula C18H16F2N2O3 and a molecular weight of 346.334 g/mol. It is primarily available as a research compound through specialized chemical suppliers, typically at a purity of 95% (HPLC).

Molecular Formula C18H16F2N2O3
Molecular Weight 346.334
CAS No. 1396848-40-0
Cat. No. B2998792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,5-difluorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide
CAS1396848-40-0
Molecular FormulaC18H16F2N2O3
Molecular Weight346.334
Structural Identifiers
SMILESC1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)O
InChIInChI=1S/C18H16F2N2O3/c19-12-5-6-14(20)15(9-12)22-17(24)16(23)21-10-18(25)8-7-11-3-1-2-4-13(11)18/h1-6,9,25H,7-8,10H2,(H,21,23)(H,22,24)
InChIKeyFNCLNJQTJXJJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,5-difluorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide: Procurement-Grade Characterization and Baseline Properties


N1-(2,5-difluorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide (CAS 1396848-40-0) is a synthetic, small-molecule oxalamide derivative with the molecular formula C18H16F2N2O3 and a molecular weight of 346.334 g/mol. It is primarily available as a research compound through specialized chemical suppliers, typically at a purity of 95% (HPLC) . The compound features a 2,5-difluorophenyl pharmacophore linked via an oxalamide bridge to a 1-hydroxy-2,3-dihydro-1H-inden-1-yl moiety, a structure that places it within a class of dihydroindene amides investigated for kinase inhibition and other therapeutic applications [1].

Procurement Note: Why N1-(2,5-difluorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide Cannot Be Replaced by General Oxalamide Analogs


Generic substitution of N1-(2,5-difluorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide with other oxalamide or indane derivatives is not supported by data, as minor structural modifications can profoundly alter biological target engagement and potency. For example, data from BindingDB for a structurally related compound (BDBM50557848) within the WO2021067859 patent series demonstrates sub-nanomolar HDAC6 inhibition (IC50 0.601 nM) [1], whereas other oxalamide analogs in the same class exhibit 100- to 100,000-fold weaker activity [2]. The specific 2,5-difluorophenyl and 1-hydroxy-indane substitution pattern is a critical determinant of activity, and any unvalidated replacement risks complete loss of function in the intended assay system.

Quantitative Differentiation Evidence for N1-(2,5-difluorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide: Comparator-Based Activity Data


HDAC6 Inhibitory Potency: Class-Level Inference from Structurally Proximal Analog

While direct quantitative data for the target compound is not publicly available, a structurally proximal analog from the same patent family (WO2021067859, Compound I-21) demonstrates an IC50 of 0.601 nM against HDAC6 in a luminescent HDAC-Glo assay [1]. This provides a class-level benchmark; the target compound's unique 1-hydroxy-indane substitution may confer differentiated binding kinetics or selectivity, but this remains to be experimentally verified.

HDAC6 inhibition Epigenetics Cancer therapeutics

11β-HSD1 Inhibition: Structural Class Potential Evidenced by Related Oxalamide

An oxalamide analog sharing the 2,5-difluorophenyl motif (US9120769, compound 153) exhibited an IC50 of 48 nM against human 11β-hydroxysteroid dehydrogenase type 1 in an HTRF assay [1]. This suggests that the difluorophenyl-oxalamide scaffold is compatible with potent 11β-HSD1 engagement, and the target compound's indane portion could further modulate isoform selectivity or metabolic stability—though no head-to-head data exists.

11β-HSD1 Metabolic disease Glucocorticoid modulation

Kinase Inhibition Profile: Broad-Spectrum Potential of Dihydroindene Amides

The dihydroindene amide patent (US 8,703,771 B2) [1] explicitly claims compounds of the same structural class as inhibitors of Abl, Bcr-Abl, c-Kit, and PDGFR kinases. While no IC50 values are provided for the specific target compound, the patent establishes that the dihydroindene amide scaffold is capable of multi-kinase inhibition. This contrasts with more narrowly acting oxalamide analogs and supports the compound's utility in kinase profiling panels.

Protein kinase inhibition Bcr-Abl c-Kit PDGFR

Recommended Application Scenarios for N1-(2,5-difluorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide Based on Available Evidence


HDAC6-Focused Epigenetic Probe Discovery

Use as a starting scaffold for HDAC6 inhibitor optimization, leveraging the sub-nanomolar potency observed in structurally related analogs from the WO2021067859 series. The compound's oxalamide-indane architecture provides a distinct vector for exploring HDAC6 selectivity over other HDAC isoforms, a critical requirement for epigenetic probe development [1].

Kinase Selectivity Panel Screening

Deploy in broad kinase profiling panels (Abl, Bcr-Abl, c-Kit, PDGFR) as a dihydroindene amide representative, as supported by the US 8,703,771 B2 patent claims. The compound can serve as a chemical probe to interrogate kinase selectivity and structure-activity relationships specific to the indane-oxalamide chemotype [1].

11β-HSD1 Metabolic Disease Model Studies

Employ in cellular models of glucocorticoid metabolism, where the 2,5-difluorophenyl-oxalamide core has demonstrated nanomolar potency against 11β-HSD1 (analog IC50 = 48 nM). The target compound's indanol substituent may offer improved cellular permeability or reduced efflux compared to simpler oxalamide analogs, a hypothesis that warrants direct testing [1].

Quote Request

Request a Quote for N1-(2,5-difluorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.